![molecular formula C38H43P B14918788 [2-[2,6-bis(4-methylphenyl)phenyl]phenyl]-dicyclohexylphosphane](/img/structure/B14918788.png)
[2-[2,6-bis(4-methylphenyl)phenyl]phenyl]-dicyclohexylphosphane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[2-[2,6-bis(4-methylphenyl)phenyl]phenyl]-dicyclohexylphosphane: is a complex organophosphorus compound known for its unique structural properties and potential applications in various scientific fields. This compound features a phosphane core bonded to a phenyl group substituted with two 4-methylphenyl groups and a dicyclohexyl group, making it an interesting subject for research in organic chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-[2,6-bis(4-methylphenyl)phenyl]phenyl]-dicyclohexylphosphane typically involves the reaction of dicyclohexylphosphine with a suitable aryl halide under controlled conditions. One common method includes:
Reacting dicyclohexylphosphine with 2,6-bis(4-methylphenyl)phenyl bromide: in the presence of a palladium catalyst.
Using a base such as potassium carbonate: to facilitate the reaction.
Conducting the reaction in a solvent like toluene: at elevated temperatures to ensure complete conversion.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions to maximize yield and purity, using industrial-grade equipment, and ensuring compliance with safety and environmental regulations.
Chemical Reactions Analysis
Types of Reactions
[2-[2,6-bis(4-methylphenyl)phenyl]phenyl]-dicyclohexylphosphane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Substitution: It can participate in substitution reactions where the phosphane group is replaced by other functional groups.
Coordination: The compound can act as a ligand, coordinating with transition metals to form complexes.
Common Reagents and Conditions
Oxidizing agents: Such as hydrogen peroxide or m-chloroperbenzoic acid for oxidation reactions.
Bases: Like sodium hydride or potassium tert-butoxide for substitution reactions.
Transition metals: Such as palladium or platinum for coordination reactions.
Major Products
Phosphine oxides: Formed through oxidation.
Substituted derivatives: Resulting from substitution reactions.
Metal complexes: Formed when the compound acts as a ligand in coordination chemistry.
Scientific Research Applications
Chemistry
In chemistry, [2-[2,6-bis(4-methylphenyl)phenyl]phenyl]-dicyclohexylphosphane is used as a ligand in catalysis, particularly in cross-coupling reactions. Its unique structure allows it to stabilize transition metal complexes, enhancing their reactivity and selectivity.
Biology and Medicine
While specific biological applications are less documented, organophosphorus compounds often exhibit interesting biological activities, making them potential candidates for drug development and biochemical research.
Industry
In industry, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its ability to form stable complexes with metals.
Mechanism of Action
The mechanism by which [2-[2,6-bis(4-methylphenyl)phenyl]phenyl]-dicyclohexylphosphane exerts its effects largely depends on its role as a ligand. It coordinates with metal centers, influencing the electronic properties and reactivity of the metal. This coordination can facilitate various catalytic processes, including bond formation and cleavage in organic synthesis.
Comparison with Similar Compounds
Similar Compounds
Triphenylphosphine: A widely used ligand in catalysis, but lacks the steric bulk provided by the dicyclohexyl groups.
Dicyclohexylphosphine: Similar in structure but without the aryl substitution, leading to different reactivity and coordination properties.
Bis(diphenylphosphino)ethane: Another bidentate ligand used in catalysis, offering different electronic and steric properties.
Uniqueness
The uniqueness of [2-[2,6-bis(4-methylphenyl)phenyl]phenyl]-dicyclohexylphosphane lies in its combination of steric bulk and electronic properties, which can enhance the stability and reactivity of metal complexes in catalytic applications. This makes it a valuable compound for developing new catalytic processes and materials.
Properties
Molecular Formula |
C38H43P |
|---|---|
Molecular Weight |
530.7 g/mol |
IUPAC Name |
[2-[2,6-bis(4-methylphenyl)phenyl]phenyl]-dicyclohexylphosphane |
InChI |
InChI=1S/C38H43P/c1-28-20-24-30(25-21-28)34-17-11-18-35(31-26-22-29(2)23-27-31)38(34)36-16-9-10-19-37(36)39(32-12-5-3-6-13-32)33-14-7-4-8-15-33/h9-11,16-27,32-33H,3-8,12-15H2,1-2H3 |
InChI Key |
ROPWYQJTVVZTTK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C(C(=CC=C2)C3=CC=C(C=C3)C)C4=CC=CC=C4P(C5CCCCC5)C6CCCCC6 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


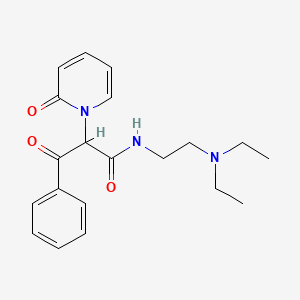
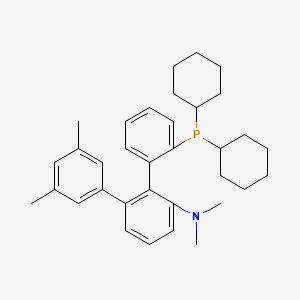
![3-Methoxy-N-methylbicyclo[1.1.1]pentan-1-amine](/img/structure/B14918734.png)
![(2E)-3-phenyl-N-{2,2,2-trichloro-1-[(naphthalen-1-ylcarbamothioyl)amino]ethyl}prop-2-enamide](/img/structure/B14918742.png)
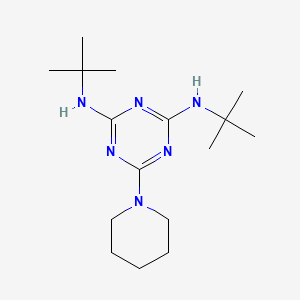
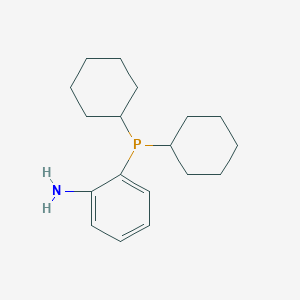
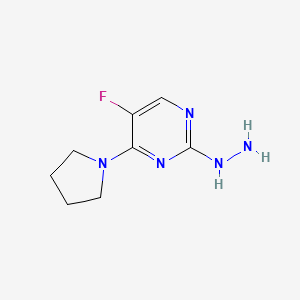
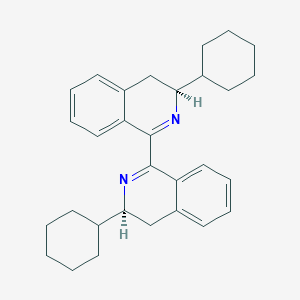
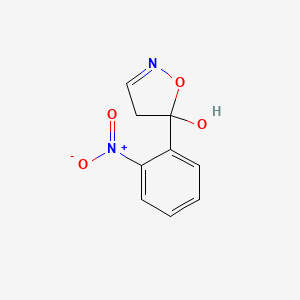
![4-chloro-3-(5-{(E)-[3-(2-ethoxy-2-oxoethyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}furan-2-yl)benzoic acid](/img/structure/B14918772.png)
![6-Azaspiro[2.5]octan-8-one](/img/structure/B14918776.png)
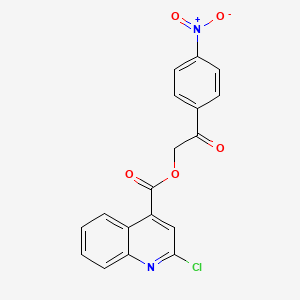
![2-(furan-2-yl)-7-(3-methoxyphenyl)-8,9-dimethyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B14918814.png)
![11-(furan-2-yl)-10-(thiophen-2-ylacetyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B14918816.png)
